1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene
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Overview
Description
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is an organic compound characterized by the presence of fluorine, iodine, and sulfinyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the deiodinated product.
Substitution: Formation of substituted derivatives with amines or thiols.
Scientific Research Applications
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with various reagents and catalysts to form new bonds and products. The molecular targets and pathways involved can vary widely based on the reaction conditions and the desired outcome.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine and sulfinyl groups, making it less reactive in certain types of chemical reactions.
1,3-Difluoro-5-iodobenzene:
1,3-Difluoro-5-(phenylsulfinyl)benzene: Similar structure but without the iodine atom, leading to different reactivity and uses.
Uniqueness
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is unique due to the combination of fluorine, iodine, and sulfinyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H7F2IOS |
---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
1,3-difluoro-5-(4-iodophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H7F2IOS/c13-8-5-9(14)7-12(6-8)17(16)11-3-1-10(15)2-4-11/h1-7H |
InChI Key |
ZCBGUAWOYDNKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC(=CC(=C2)F)F)I |
Origin of Product |
United States |
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